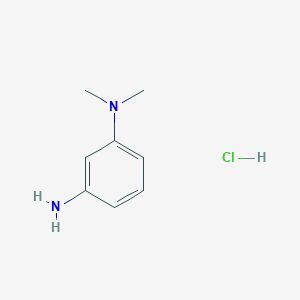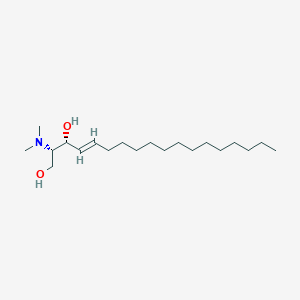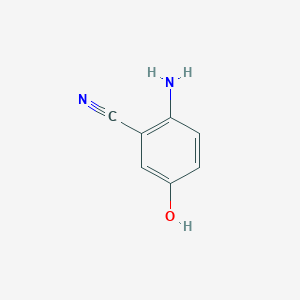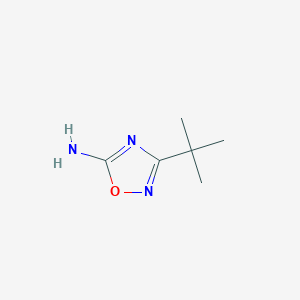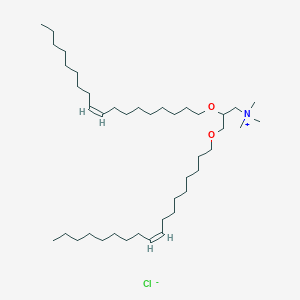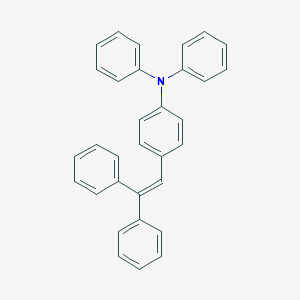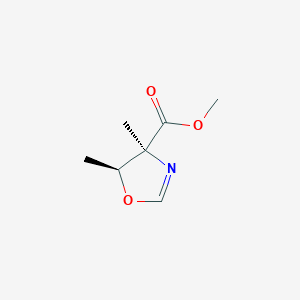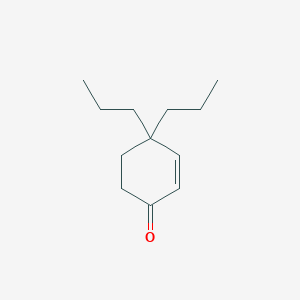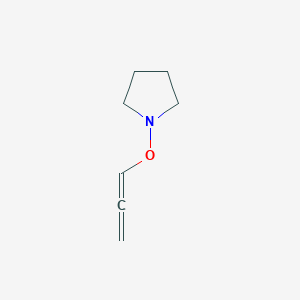
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the pyrrolidine family, which is a class of organic compounds that contain a five-membered ring structure with one nitrogen atom. Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) is not fully understood. However, studies have suggested that it may act as a nucleophile in various reactions, such as Michael addition and Diels-Alder reactions. Additionally, this compound has been shown to exhibit Lewis basicity, which may contribute to its reactivity in various reactions.
Effets Biochimiques Et Physiologiques
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) has not been extensively studied for its biochemical and physiological effects. However, studies have suggested that it may have potential applications in drug discovery and development due to its unique properties.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) has several advantages for use in lab experiments, including its high reactivity and potential applications in organic synthesis. However, its limitations include the need for careful optimization of reaction conditions to ensure high yield and purity.
Orientations Futures
There are several future directions for research on Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI). One potential direction is to further study its mechanism of action and reactivity in various reactions. Additionally, studies could be conducted to explore its potential applications in drug discovery and development. Finally, researchers could investigate the potential use of this compound as a chiral auxiliary in asymmetric synthesis.
Méthodes De Synthèse
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) can be synthesized using various methods, including the reaction of 1,2-propadiene with pyrrolidine in the presence of a catalyst or the reaction of 1,2-propadienyl chloride with pyrrolidine. The synthesis of this compound requires careful optimization of reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of organic synthesis, where it has been used as a building block for the synthesis of various compounds. Additionally, this compound has been studied for its potential use as a ligand in catalysis and as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
113377-57-4 |
|---|---|
Nom du produit |
Pyrrolidine, 1-(1,2-propadienyloxy)-(9CI) |
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
InChI |
InChI=1S/C7H11NO/c1-2-7-9-8-5-3-4-6-8/h7H,1,3-6H2 |
Clé InChI |
ZNPPRHHYKIFHJG-UHFFFAOYSA-N |
SMILES |
C=C=CON1CCCC1 |
SMILES canonique |
C=C=CON1CCCC1 |
Synonymes |
Pyrrolidine, 1-(1,2-propadienyloxy)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



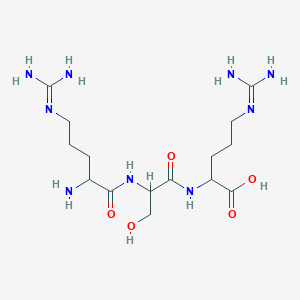
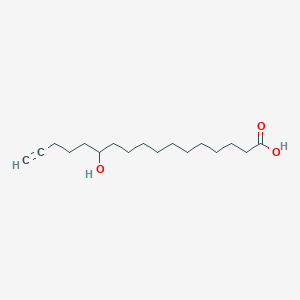
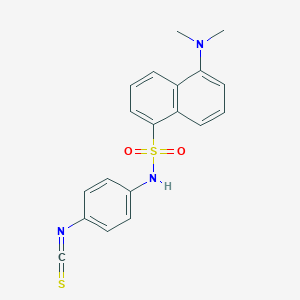
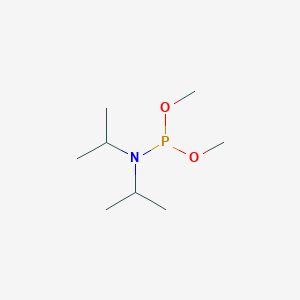
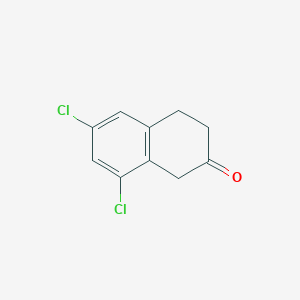
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)
